molecular formula C9H11N3O2S3 B3124799 N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 320421-83-8

N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Cat. No. B3124799
CAS RN: 320421-83-8
M. Wt: 289.4 g/mol
InChI Key: KHCSFVXSONIJNC-UHFFFAOYSA-N
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Description

N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its antiangiogenic properties and potential use in cancer therapy.

Mechanism of Action

N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its antiangiogenic effects by inhibiting the activity of endothelial cell growth factor receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways involved in angiogenesis. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and play a critical role in angiogenesis.
Biochemical and Physiological Effects:
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis (programmed cell death), and suppression of tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide also affects the expression of several genes involved in angiogenesis and tumor growth, including VEGF, MMP-2, and MMP-9.

Advantages and Limitations for Lab Experiments

N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several advantages for lab experiments, including its potent antiangiogenic effects and ability to inhibit tumor growth and metastasis. However, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have toxic effects on normal cells and tissues, which can limit its use in clinical settings.

Future Directions

Several future directions for N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide research have been proposed, including the development of more efficient synthesis methods and the identification of novel analogs with improved pharmacological properties. Additionally, the combination of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide with other anti-cancer agents has been proposed as a potential strategy to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the mechanisms of action of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide and its effects on normal cells and tissues, which will be critical for its clinical development.

Scientific Research Applications

N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its antiangiogenic properties, which make it a promising candidate for cancer therapy. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors and disrupting the signaling pathways involved in angiogenesis. In preclinical studies, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has shown promising results in inhibiting tumor growth and metastasis in various types of cancer, including breast, prostate, and lung cancer.

properties

IUPAC Name

N-propan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S3/c1-6(2)11-17(13,14)9-4-3-8(16-9)7-5-15-12-10-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCSFVXSONIJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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